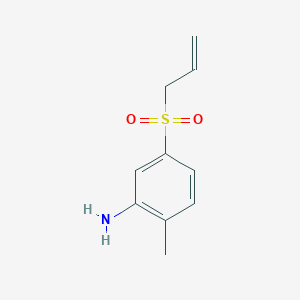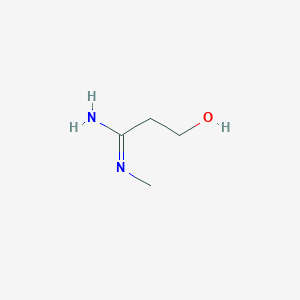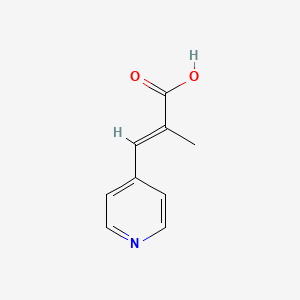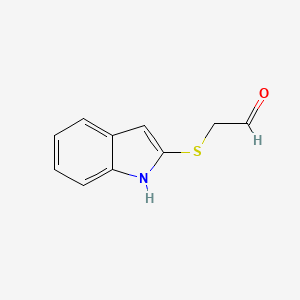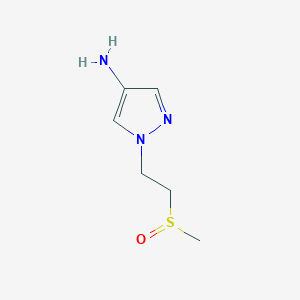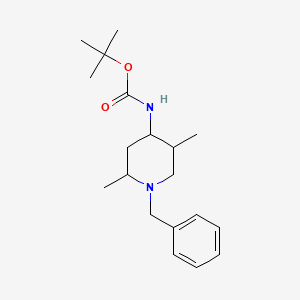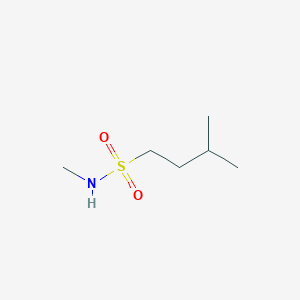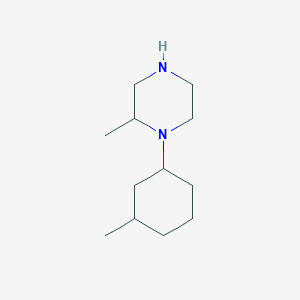
2-Methyl-1-(3-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 2-Methyl-1-(3-methylcyclohexyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Methyl-1-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, bromine compounds, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, which can be further deprotected to yield the final product .
Scientific Research Applications
2-Methyl-1-(3-methylcyclohexyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antiviral, anticancer, and antidepressant activities. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and in various industrial applications .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with various receptors and enzymes in the body, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Methyl-1-(3-methylcyclohexyl)piperazine can be compared with other similar compounds, such as 2-substituted chiral piperazines. These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-1-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h10-13H,3-9H2,1-2H3 |
InChI Key |
UTTZXDGHUKICDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCNCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)




